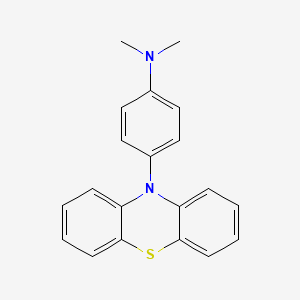
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
Descripción
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline is an organic compound with the molecular formula C20H18N2S. It is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur atoms. This compound is primarily used in organic synthesis as an intermediate for the preparation of various organic molecules with specific structures and properties .
Propiedades
Fórmula molecular |
C20H18N2S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-phenothiazin-10-ylaniline |
InChI |
InChI=1S/C20H18N2S/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3 |
Clave InChI |
XEMWGTAIRMURBK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline typically involves the reaction of 10H-phenothiazine with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 10H-phenothiazine is reacted with N,N-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazine compounds .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are investigated for their therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug with similar structural features but different pharmacological properties.
Promethazine: An antihistamine with a similar phenothiazine core but different substituents, leading to distinct therapeutic effects.
Thioridazine: Another antipsychotic drug with structural similarities but unique pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


